Tezacaftor (VX-661) is a small molecule classified as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector. It is a synthetic compound specifically designed for research purposes to investigate its potential in modulating CFTR protein function. [] Tezacaftor plays a pivotal role in scientific research, particularly in studying the underlying mechanisms of cystic fibrosis and exploring potential therapeutic strategies. [, ]
Tezacaftor is a pharmaceutical compound primarily used as a treatment for cystic fibrosis. It functions as a cystic fibrosis transmembrane conductance regulator corrector, which aids in the proper processing and trafficking of the cystic fibrosis transmembrane conductance regulator protein. This compound is particularly effective for patients with specific mutations, such as the F508del mutation, which is the most common cause of cystic fibrosis. By enhancing the quantity of functional cystic fibrosis transmembrane conductance regulator protein at the cell surface, tezacaftor improves chloride transport across epithelial cells, thereby alleviating some symptoms of the disease .
Tezacaftor was developed by Vertex Pharmaceuticals and received approval from the U.S. Food and Drug Administration in 2018. It is classified as a small molecule drug and specifically categorized as a cystic fibrosis transmembrane conductance regulator corrector. This classification highlights its role in rectifying the misfolded proteins associated with cystic fibrosis .
The synthesis of tezacaftor involves several complex steps, typically employing a convergent synthetic strategy. The first-generation synthesis required 17 steps, while subsequent methods have aimed to reduce this number by optimizing reaction conditions and starting materials .
Tezacaftor has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , and it features an indole moiety linked to a cyclopropylacetic acid derivative.
Tezacaftor undergoes several important chemical reactions during its synthesis:
Tezacaftor acts by correcting the misfolding of the cystic fibrosis transmembrane conductance regulator protein, allowing it to reach the cell surface where it can function properly.
Tezacaftor exhibits several important physical and chemical properties:
Tezacaftor is primarily used in clinical settings for treating cystic fibrosis, particularly in combination therapies with other drugs such as ivacaftor. Its application extends beyond symptomatic relief; it aims to address the underlying genetic defects associated with specific mutations in the cystic fibrosis transmembrane conductance regulator gene.
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3